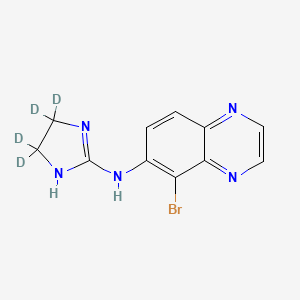

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the formation of nickel complexes, as seen in the study where a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and later reacted with nickel compounds to form nickel complexes . Another approach to synthesizing quinolinone derivatives is demonstrated by the transition-metal-free insertion of a benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde, which leads to the formation of benzo[4,5]imidazo[1,2-a]quinolin-5(7H)-ones and 3-arylquinolin-4-ones . Additionally, the synthesis of potent dopamine agonists like (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites has been reported, providing insight into the synthetic routes for imidazoquinoline derivatives .

Molecular Structure Analysis

The molecular structures of quinoxaline and imidazoquinoline derivatives are characterized by the presence of nitrogen-containing heterocycles, which are crucial for their biological activity. Single-crystal X-ray diffraction has been used to determine the molecular structures of representative nickel complexes derived from quinoxaline derivatives . The structural analysis of these compounds is essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of quinoxaline and imidazoquinoline derivatives is influenced by the presence of functional groups and the overall molecular architecture. For instance, the nickel complexes mentioned earlier exhibited catalytic activity in ethylene oligomerization, which is affected by the reaction conditions and the nature of the ligands . The base-mediated insertion of benzyl bromides into benzaldehyde derivatives showcases the potential for creating diverse quinolinone structures through different reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the heterocyclic core. For example, the dopaminergic and serotonergic activities of imidazoquinoline derivatives are influenced by their stereochemistry and the presence of specific functional groups, as seen in the study of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites . The mutagenic properties of 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine also highlight the importance of methyl substituents in determining the biological effects of these compounds .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory and Antitumor Applications

Imiquimod, an analogue of imidazoquinolinamines, has been shown to activate the immune system through the localized induction of cytokines, such as IFN-α, -β, and several interleukins. Despite showing no inherent antiviral or antiproliferative activity in vitro, in vivo studies have demonstrated its effectiveness in stimulating onsite cytokine secretion, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This suggests that compounds within this family, including potentially the specific compound , could be considered for topical treatments of various cutaneous diseases and possibly for their immunomodulatory effects in research aimed at treating skin disorders, infections, and neoplasms (Syed, 2001).

Chemical and Biological Significance of Quinoxalines

Quinoxalines and their derivatives are utilized in dyes, pharmaceuticals, and as antibiotics due to their heterocyclic compound structure, which includes a benzene ring fused with a pyrazine ring. Their synthesis often involves the condensation of ortho-diamines with 1,2-diketones. These compounds have been explored for their antitumor properties and serve as ligands in catalyst systems, indicating that the compound in focus might have applications in medicinal chemistry and as a catalyst in organic synthesis (Pareek & Kishor, 2015).

Applications in Optical Sensors and Catalysis

Compounds containing imidazole and quinoxaline units are frequently used as recognition units for the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. Furthermore, recyclable copper catalyst systems involving these heterocyclic and aliphatic amines in C-N bond forming cross-coupling reactions suggest potential research applications in catalysis and synthesis of organic compounds, pointing towards the broad applicability of such structures in scientific research (Jindal & Kaur, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLJNLCSTIOKRM-NZLXMSDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)